trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide

説明

Molecular Structure Analysis

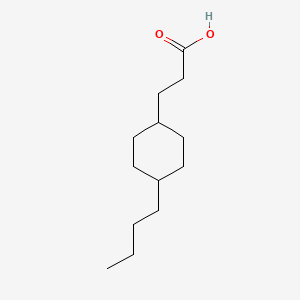

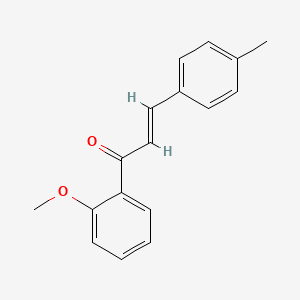

The molecular structure of trans-4-Hydroxycyclohexanecarboxylic acid consists of a cyclohexane ring with a carboxylic acid (-COOH) group and a hydroxyl (-OH) group attached to it . The term ‘trans’ refers to the spatial arrangement of the -OH and -COOH groups on the cyclohexane ring .Chemical Reactions Analysis

Trans-4-Hydroxycyclohexanecarboxylic acid acts as a reagent in the synthetic preparation of pyrazole-pyrimidine preparation as TTK inhibitors and potential antitumors . It also plays a role in the preparation and Janus kinase 1 (JAK1)-selective inhibitory activity of benzimidazole derivatives .Physical And Chemical Properties Analysis

Trans-4-Hydroxycyclohexanecarboxylic acid has a molecular weight of 144.17 . It appears as a white to off-white solid . It is soluble in DMSO .科学的研究の応用

Synthesis and Chemical Transformations

Trans-4-Hydroxycyclohexanecarboxylic acid dimethylamide serves as a key intermediate in the synthesis of complex organic molecules. Fülöp et al. (2005) demonstrated its utility in regio- and diastereoselective syntheses of hydroxylated 2-aminocyclohexanecarboxylic acids, showcasing its versatility in organic synthesis through the formation of various isomers with high enantiomeric excess Fülöp et al., 2005. Additionally, Vanhaecht et al. (2000) explored its activation in the synthesis of aliphatic polyesters, highlighting its effectiveness in polymer chemistry Vanhaecht et al., 2000.

Supramolecular Structures

The compound's influence extends to the development of supramolecular structures. Hernández-Ahuactzí et al. (2015) investigated its role in tuning the supramolecular structure through variation of ligand geometry and metal substituents, leading to the formation of diorganotin macrocycles and coordination polymers. This study emphasizes its potential in designing novel materials with specific optical and electronic properties Hernández-Ahuactzí et al., 2015.

Catalytic Activity and Chemical Analysis

Its derivatives have been applied in catalysis and chemical analysis. For instance, Berkessel et al. (2002) demonstrated a convenient access to both enantiomers of trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, showing its importance in asymmetric synthesis and catalysis Berkessel et al., 2002. Furthermore, Kirillova et al. (2009) outlined a metal-free and copper-promoted single-pot hydrocarboxylation of cycloalkanes to carboxylic acids in an aqueous medium, underscoring its utility in green chemistry and sustainable processes Kirillova et al., 2009.

Material Science

In material science, Sparavigna (2009) described the formation of ringed spherulitic and undulated textures in the nematic phase of a mixture containing trans-4-hexylcyclohexanecarboxilic acid, indicating its potential in creating materials with unique optical properties Sparavigna, 2009.

Safety and Hazards

Trans-4-Hydroxycyclohexanecarboxylic acid is considered toxic and is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to flush with copious amounts of water and seek medical attention .

作用機序

Target of Action

Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide is primarily involved in the synthesis of cyclohexanecarboxylic acid . It is a substrate for this synthesis process .

Mode of Action

The compound interacts with its targets, which are the enzymes involved in the synthesis of cyclohexanecarboxylic acid

Biochemical Pathways

Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide is involved in the metabolic pathway leading to the production of cyclohexanecarboxylic acid

Pharmacokinetics

It is known that it is a by-product of intestinal bacterial metabolism and can be excreted via the urinary route .

Result of Action

It is known to be involved in the synthesis of cyclohexanecarboxylic acid

Action Environment

As a by-product of intestinal bacterial metabolism , it is likely that factors affecting gut microbiota, such as diet and antibiotic use, could potentially influence its production and action.

特性

IUPAC Name |

4-hydroxy-N,N-dimethylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(2)9(12)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKGSHRFTFVNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3100552.png)

![2-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3100557.png)